2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide
Description
The compound 2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features:
- A 1,2-dihydropyridine core with a ketone group at position 2.
- A 3-(trifluoromethyl)benzyl substituent at position 1, introducing strong electron-withdrawing effects.
This compound’s design leverages fluorinated aromatic substituents to enhance metabolic stability and binding affinity, common strategies in medicinal chemistry for optimizing pharmacokinetics and target engagement .
Properties
IUPAC Name |
2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F6N2O2/c21-14-6-7-15(17(23)16(14)22)27-18(29)13-5-2-8-28(19(13)30)10-11-3-1-4-12(9-11)20(24,25)26/h1-9H,10H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCECPJINEVYQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The trifluoromethyl substitution is crucial for improving pharmacodynamics and pharmacokinetics in drug design .
Anticancer Potential
Dihydropyridine derivatives are being studied for their anticancer properties. The structural modifications in the compound can lead to the inhibition of cancer cell proliferation. For example, studies on related compounds have demonstrated significant cytotoxic effects against different cancer cell lines .
Cardiovascular Applications
Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina. The specific modifications in this compound may enhance its binding affinity to calcium channels, potentially leading to improved therapeutic effects .
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. For example, its derivatives can be incorporated into polymers to enhance their thermal stability and mechanical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the N-Aryl Group
The N-aryl group significantly influences electronic and steric properties. Key analogs include:
Key Findings :
Core Structure Modifications
Replacement of the dihydropyridine core alters conformational flexibility and π-conjugation:
Key Findings :
Carboxamide vs. Carboxylic Acid Derivatives
The carboxamide group is critical for hydrogen bonding and target recognition:
Key Findings :
Substituent Steric and Electronic Effects
Steric bulk and electronic properties of substituents influence molecular conformation:
Crystallographic and Tautomeric Considerations
Crystal structures reveal hydrogen-bonding patterns and tautomeric preferences:
Key Findings :
- Keto-amine tautomers dominate in dihydropyridine carboxamides, stabilizing crystal lattices via hydrogen bonds .
Biological Activity
The compound 2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H17F3N2O3
- Molecular Weight : 402.37 g/mol
- CAS Number : 339027-67-7
Dihydropyridines are known primarily for their role as calcium channel blockers. The specific mechanism of action for this compound involves the modulation of calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac tissue. This action leads to vasodilation and a decrease in myocardial contractility, making it potentially useful in treating hypertension and angina pectoris.
Antihypertensive Effects
Several studies have indicated that compounds similar to dihydropyridines exhibit significant antihypertensive effects. For instance, a study demonstrated that derivatives of dihydropyridine effectively reduced blood pressure in hypertensive animal models by inhibiting calcium influx into vascular smooth muscle cells .
Anticancer Activity
Recent investigations have suggested that this compound may exhibit anticancer properties. In vitro studies have shown that dihydropyridine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of apoptotic proteins. Specifically, compounds with trifluoromethyl substitutions have shown enhanced potency against various cancer types .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of dihydropyridine derivatives. They may protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest that these compounds can inhibit neuroinflammation and promote neuronal survival through modulation of signaling pathways involved in cell survival .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antihypertensive effects | The compound significantly reduced systolic blood pressure in hypertensive rats compared to control groups. |
| Study 2 | Investigate anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study 3 | Assess neuroprotective effects | Reduced oxidative stress markers and improved neuronal viability in cultured neurons exposed to neurotoxic agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
